molecular formula C21H17N5O5 B067443 (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid CAS No. 169287-79-0

(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid

Cat. No. B067443
CAS RN: 169287-79-0
M. Wt: 419.4 g/mol
InChI Key: JGZVALGHHYRQFC-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of compounds that includes various synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones. It has been characterized by spectroscopic and elemental analysis data (Sharma, Sharma, & Rane, 2004).

Synthesis Analysis

  • A novel approach to synthesize purines with functionalized carbon substituents involves reacting 6-halopurine derivatives with ethyl acetoacetate, yielding compounds like (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid without the need for metal catalysts and ligands (Qu et al., 2009).

Molecular Structure Analysis

  • The molecular structure in the crystal of similar compounds has been determined by X-ray diffraction, and gas-phase structures obtained by quantum chemical calculations. This helps understand the dynamics and configurations of these molecules (Wang et al., 2016).

Chemical Reactions and Properties

  • The compound's reactivity and charge transfer analysis can be explored through computational methods like Density Functional Theory (DFT), which can reveal insights into global and local reactivity properties (Murthy et al., 2018).

Physical Properties Analysis

  • The synthesis and structural studies of related compounds have shown how molecular conformations differ in solution and crystal form, which can be analyzed using NMR spectral and X-Ray data (Chui et al., 2004).

Chemical Properties Analysis

  • Synthesis of structurally related compounds and their characterization, such as by vibrational spectroscopy and DFT calculations, provide insights into the compound's electronic delocalization and topological properties of electronic charge density (Leyton et al., 2013).

Scientific Research Applications

Synthesis and Characterization of Coordination Polymers

  • A study by Zhou Ying-xia et al. (2014) involved the synthesis of a purine-containing multifunctional ligand similar to the compound . This research led to the creation of new coordination polymers with potential applications in materials science and molecular architecture (Zhou Ying-xia et al., 2014).

Synthesis of Purine Derivatives

  • N. Nami et al. (2017) explored the synthesis of purine derivatives, which are crucial in the development of new pharmaceuticals and diagnostic tools. This research contributes to the understanding of how such compounds can be synthesized and modified (N. Nami et al., 2017).

Antimicrobial Properties

  • Pratibha Sharma et al. (2004) investigated the synthesis of compounds similar to the one and evaluated their antimicrobial activities. This study provides insights into the potential use of these compounds in developing new antibacterial agents (Pratibha Sharma et al., 2004).

Agricultural Applications

  • Research by G. F. Johnston and B. Jeffcoat (1977) focused on the effects of growth regulators related to purine derivatives on cereal seedlings. Their findings are significant for agricultural applications, particularly in understanding how certain compounds can influence plant growth (G. F. Johnston and B. Jeffcoat, 1977).

Synthesis and Optimization of Peptide Nucleic Acid Monomers

  • A. Abdelbaky et al. (2019) conducted research on optimizing the synthesis of peptide nucleic acid monomers, crucial for therapeutic agents and biosensor probes. This work includes the synthesis of compounds structurally related to (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid (A. Abdelbaky et al., 2019).

Neuroprotective and Regenerative Agent Research

  • M. Rathbone et al. (1999) studied a synthetic purine with similar properties, exploring its potential as a neuroprotective and regenerative agent in stroke and central nervous system injury. This underscores the significance of purine derivatives in neurological research (M. Rathbone et al., 1999).

properties

IUPAC Name

2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c27-15(28)11-26-12-22-16-18(26)23-20(24-19(16)29)25-21(30)31-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,27,28)(H2,23,24,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZVALGHHYRQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573526
Record name (2-{[(Diphenylmethoxy)carbonyl]amino}-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid

CAS RN

169287-79-0
Record name 2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purine-9-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169287-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2-{[(Diphenylmethoxy)carbonyl]amino}-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid
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